4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research on derivatives of the compound , such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, has demonstrated significant antiproliferative effects against human cancer cell lines. Compounds synthesized through nucleophilic substitution reactions exhibited good activity on several cell lines, suggesting potential as anticancer agents. For example, compounds showed notable activity against Colo-205, MDA-MB 231, and IMR-32 cancer cell lines, with certain derivatives identified as potential for further cancer research (Mallesha et al., 2012).
Pharmacokinetics and Metabolism
The metabolism and excretion of related compounds, such as dipeptidyl peptidase IV inhibitors with similar structures, have been thoroughly studied in rats, dogs, and humans. These studies are essential for understanding the pharmacokinetics and determining the safety and efficacy of potential drugs. For instance, comprehensive analyses on compounds like PF-00734200 have revealed insights into their absorption, major metabolic pathways, and elimination processes, contributing to the development of treatments for conditions like type 2 diabetes (Sharma et al., 2012).
Chemical Synthesis and Structural Analysis
Efforts in the synthesis of novel derivatives, such as substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines, highlight the chemical versatility and potential of these compounds for further pharmacological study. Techniques like the Buchwald Hartwig coupling reaction have been applied to create diversified novel substances, showcasing the compound's utility in medicinal chemistry and drug development (Aggile et al., 2021).
Properties
IUPAC Name |
4-piperazin-1-yl-6-pyrrol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h1-2,5-6,9-10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWPHBRLIDASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.